3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid
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Overview
Description
3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound that features a thiolane ring, an iodophenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the iodophenyl precursor. One common method is the iodination of phenylacetic acid, followed by the formation of the acetyl derivative. This intermediate is then reacted with thiolane-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodophenyl group or the carboxylic acid group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiolane ring structure and have similar chemical properties.
Iodophenyl derivatives: Compounds with an iodophenyl group can undergo similar substitution reactions.
Carboxylic acid derivatives: These compounds share the carboxylic acid functional group and can participate in similar reactions.
Uniqueness
3-[[2-(3-Iodophenyl)acetyl]amino]thiolane-3-carboxylic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
3-[[2-(3-iodophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO3S/c14-10-3-1-2-9(6-10)7-11(16)15-13(12(17)18)4-5-19-8-13/h1-3,6H,4-5,7-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFUCOCOILOJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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